6,7-Diethoxy-1,4-dihydro-4-oxo-3-quinolinecarbonitrile
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Overview
Description
6,7-Diethoxy-1,4-dihydro-4-oxo-3-quinolinecarbonitrile is a chemical compound with the molecular formula C14H14N2O3 and a molecular weight of 258.27 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diethoxy-1,4-dihydro-4-oxo-3-quinolinecarbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 6,7-diethoxyquinoline with cyanoacetic acid derivatives under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6,7-Diethoxy-1,4-dihydro-4-oxo-3-quinolinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .
Scientific Research Applications
6,7-Diethoxy-1,4-dihydro-4-oxo-3-quinolinecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-Diethoxy-1,4-dihydro-4-oxo-3-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-4-oxo-1,4-dihydro-3-quinolinecarbonitrile: This compound has similar structural features but with methoxy groups instead of ethoxy groups.
6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid: This compound contains fluorine atoms and a carboxylic acid group, which can alter its chemical and biological properties.
Uniqueness
6,7-Diethoxy-1,4-dihydro-4-oxo-3-quinolinecarbonitrile is unique due to its specific ethoxy substituents, which can influence its solubility, reactivity, and biological activity. These properties make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H14N2O3 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
6,7-diethoxy-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C14H14N2O3/c1-3-18-12-5-10-11(6-13(12)19-4-2)16-8-9(7-15)14(10)17/h5-6,8H,3-4H2,1-2H3,(H,16,17) |
InChI Key |
PCONYILKRARXQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)OCC |
Origin of Product |
United States |
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